Cas no 2137543-92-9 (6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid)

6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid
- EN300-1124292
- 2137543-92-9
-
- インチ: 1S/C13H16O3S/c1-13(2)7-11(12(14)15)17-10-5-4-8(16-3)6-9(10)13/h4-6,11H,7H2,1-3H3,(H,14,15)
- InChIKey: IBSRWFODHGQTMT-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC(=CC=2C(C)(C)CC1C(=O)O)OC
計算された属性
- せいみつぶんしりょう: 252.08201554g/mol
- どういたいしつりょう: 252.08201554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 71.8Ų
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1124292-0.05g |
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid |
2137543-92-9 | 95% | 0.05g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1124292-0.1g |
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid |
2137543-92-9 | 95% | 0.1g |
$1157.0 | 2023-10-26 | |
Enamine | EN300-1124292-0.25g |
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid |
2137543-92-9 | 95% | 0.25g |
$1209.0 | 2023-10-26 | |
Enamine | EN300-1124292-0.5g |
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid |
2137543-92-9 | 95% | 0.5g |
$1262.0 | 2023-10-26 | |
Enamine | EN300-1124292-1g |
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid |
2137543-92-9 | 95% | 1g |
$1315.0 | 2023-10-26 | |
Enamine | EN300-1124292-5g |
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid |
2137543-92-9 | 95% | 5g |
$3812.0 | 2023-10-26 | |
Enamine | EN300-1124292-1.0g |
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid |
2137543-92-9 | 1g |
$1315.0 | 2023-06-09 | ||
Enamine | EN300-1124292-10.0g |
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid |
2137543-92-9 | 10g |
$5652.0 | 2023-06-09 | ||
Enamine | EN300-1124292-2.5g |
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid |
2137543-92-9 | 95% | 2.5g |
$2576.0 | 2023-10-26 | |
Enamine | EN300-1124292-10g |
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid |
2137543-92-9 | 95% | 10g |
$5652.0 | 2023-10-26 |
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acidに関する追加情報
Introduction to 6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid (CAS No. 2137543-92-9)
6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid, identified by its CAS number 2137543-92-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the benzothiopyran class, a heterocyclic scaffold known for its broad spectrum of biological activities. The presence of a carboxylic acid functional group at the 2-position and methoxy substituents at the 6-position, along with the 4,4-dimethyl substitution on the thiophene ring, contributes to its unique chemical properties and potential biological relevance.
The synthesis and characterization of 6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid have been subjects of extensive study due to its structural similarity to known bioactive compounds. Benzothiopyran derivatives are widely recognized for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of substituents in this compound may influence its interaction with biological targets, making it a promising candidate for further investigation.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for therapeutic applications. 6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid represents an intriguing example of such a compound. Its molecular structure suggests potential binding affinity to various enzymes and receptors involved in disease pathways. For instance, the carboxylic acid moiety could facilitate interactions with proteases or kinases, while the aromatic thiophene ring may engage in hydrophobic interactions with target proteins.
One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. Researchers have been leveraging computational methods and high-throughput screening to identify molecules with desirable pharmacokinetic profiles. 6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid has been tested in virtual screening assays against several disease-related targets, showing promising preliminary results. These findings have prompted further experimental validation to assess its efficacy and safety in vitro and in vivo.
The synthesis of 6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid involves multi-step organic transformations that highlight the synthetic versatility of benzothiopyran frameworks. Key steps typically include cyclization reactions to form the heterocyclic core, followed by functional group modifications such as methylation and carboxylation. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in downstream applications.
From a chemical biology perspective, 6-methoxy-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid offers a unique platform for studying enzyme mechanisms and ligand-receptor interactions. Its structural features allow it to be modified systematically to probe specific binding pockets or functional sites. Such modifications can provide valuable insights into the structure-function relationships within biological systems. Additionally, the compound’s stability under various conditions makes it suitable for long-term storage and repeated use in research settings.
In clinical research settings, 6-methoxy - 44 - dimethyl - 33 - dihydro - 22 H - 1 - benzothiopyran - 22 carboxylic acid has been investigated for its potential therapeutic applications in several disease models. Preclinical studies have demonstrated its ability to modulate inflammatory pathways by inhibiting key enzymes such as COX or LOX. Moreover, CAS No.2137543929 has shown promise in models of neurodegeneration, where it may protect against oxidative stress or prevent neuronal cell death through unknown mechanisms.
The pharmacokinetic profile of 6-methoxy - 44 - dimethyl - 33 - dihydro - 22 H - 1 - benzothiopyran - 22 carboxylic acid is another area of active investigation. Early studies suggest that it exhibits reasonable bioavailability when administered orally, with moderate solubility in both water and organic solvents. These properties are favorable for developing drug formulations that can be easily administered to patients. Further work is needed to optimize dosing regimens and assess long-term safety profiles.
Future directions in the study of CAS No2137543929 include exploring its potential as an intermediate in larger synthetic schemes or as part of combinatorial libraries for high-throughput screening. The flexibility inherent in its molecular structure allows for diverse derivatization strategies, enabling researchers to generate libraries of analogs with tailored biological activities. Such libraries could accelerate the discovery process by identifying compounds with enhanced potency or selectivity against specific targets.
The role of computational chemistry tools cannot be overstated when studying complex molecules like 6-methoxy - 44 - dimethyl - 33 - dihydro - 22 H - 1 - benzothiopyran - 22 carboxylic acid . Molecular modeling techniques provide insights into how this compound might interact with biological targets at an atomic level, helping researchers predict binding affinities, metabolic stability, and other critical properties before conducting expensive wet-lab experiments.
In conclusion, CAS No2137543929 represents an exciting opportunity for researchers interested in developing novel therapeutics based on benzothiopyran scaffolds . Its unique structural features, coupled with promising preliminary data, make it a compelling candidate for further exploration . As our understanding grows, so too will our ability to harness this molecule’s potential for improving human health .
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